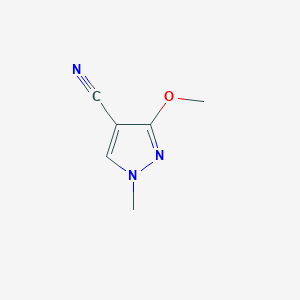
3-Methoxy-1-methylpyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrochemical Applications
- Anodic Cyanation : The electrooxidation of 1-methylpyrazole in methanol with sodium cyanide results in the production of various carbonitriles, including derivatives similar to 3-methoxy-1-methylpyrazole-4-carbonitrile. This process demonstrates the compound's potential in electrochemical synthesis and applications (Yoshida, Toyo-oka, & Takeda, 1995).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Pyranopyrazole derivatives, which share structural similarities with this compound, have been investigated as corrosion inhibitors for mild steel. These compounds show significant inhibition efficiency, highlighting the potential of similar carbonitriles in corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).
Biological Applications
- Potential HIV-1 Inhibitors : Triazenopyrazole derivatives, including compounds similar to this compound, have been synthesized and tested for their biological activity. Some of these compounds showed moderate activity against HIV-1, suggesting the potential use of this compound in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Material Science and Chemistry
Synthesis of Novel Compounds : Research has been conducted on synthesizing various pyrazole derivatives, including those structurally related to this compound. These studies provide insights into new methods for producing compounds with potential applications in material science and organic chemistry (McFadden & Huppatz, 1991).
X-ray and Spectroscopic Analysis : The structural and spectral analysis of compounds structurally similar to this compound has been a subject of study. These investigations are crucial for understanding the physical and chemical properties of such compounds, which can be applied in various scientific fields (Jukić, Cetina, Halambek, & Ugarković, 2010).
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of a carbon–carbon bond, facilitated by a transition metal catalyst .
Biochemical Pathways
The sm cross-coupling reaction, which pyrazole derivatives are often involved in, plays a significant role in organic synthesis, affecting various biochemical pathways .
Result of Action
Certain pyrazole derivatives have shown significant antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
3-methoxy-1-methylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9-4-5(3-7)6(8-9)10-2/h4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEPKVGRUYBUKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2368154.png)
![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)




![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)
![2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride](/img/structure/B2368166.png)

![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)


